molecular formula C21H21FN2O3 B6965006 6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one

6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B6965006
M. Wt: 368.4 g/mol
InChI Key: ZQVWLFLQPVYHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities

Properties

IUPAC Name

6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c22-18-12-19-15(6-7-20(25)23-19)11-17(18)21(26)24-8-9-27-16(13-24)10-14-4-2-1-3-5-14/h1-5,11-12,16H,6-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVWLFLQPVYHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)C(=O)N3CCOC(C3)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Benzylmorpholine Moiety: This step involves the nucleophilic substitution reaction where benzylmorpholine is reacted with an appropriate leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylmorpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylmorpholine with alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The benzylmorpholine moiety may interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    6-(2-morpholin-4-ylcarbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one: Lacks the benzyl group, which may affect its binding affinity and selectivity.

    7-fluoro-3,4-dihydro-1H-quinolin-2-one: Lacks both the benzylmorpholine and carbonyl groups, resulting in different chemical properties and biological activities.

Uniqueness

6-(2-benzylmorpholine-4-carbonyl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzylmorpholine moiety and the fluorine atom enhances its potential as a versatile compound in various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.